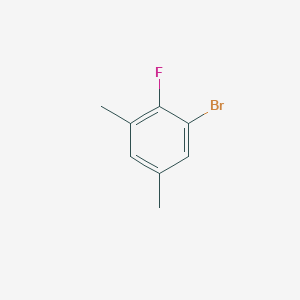

1-Bromo-2-fluoro-3,5-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

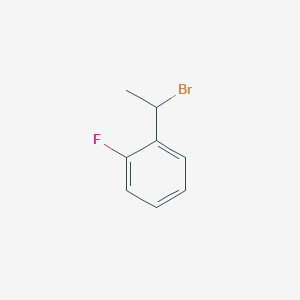

1-Bromo-2-fluoro-3,5-dimethylbenzene is a chemical compound with the molecular formula C8H8BrF . It is also known by other names such as 6-Bromo-1-fluoro-2,4-dimethylbenzene, 5-Bromo-4-fluoro-m-xylene, and 6-bromo-2,4-dimethyl-1-fluorobenzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3,5-dimethylbenzene consists of a benzene ring with bromo, fluoro, and two methyl groups attached to it . The InChI string representation of the molecule isInChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 . Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3,5-dimethylbenzene has a molecular weight of 203.05 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 201.97934 g/mol .Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-2-fluoro-3,5-dimethylbenzene is a versatile intermediate in organic synthesis. It can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are pivotal for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize a wide range of therapeutic agents. Its halogenated structure makes it a valuable precursor for the construction of bioactive molecules through electrophilic aromatic substitution reactions . This process is essential for creating compounds with potential pharmacological activities.

Materials Science

The compound’s utility in materials science stems from its ability to act as a building block for advanced materials. For instance, it can be involved in palladium-catalyzed carbon-oxygen coupling reactions to produce novel organic compounds that could be used in the development of new polymers or electronic materials .

Polymer Chemistry

The bromine and fluorine substituents on the benzene ring make it a candidate for initiating polymerization reactions or for creating flame-retardant materials. Its incorporation into polymers could improve their thermal stability and resistance to degradation .

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound’s reactivity allows for the synthesis of complex drug molecules. It can be transformed into various pharmacophores, which are the active parts of drug molecules that engage with biological targets .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromo-2-fluoro-3,5-dimethylbenzene is an aromatic compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes. The compound’s bromine and fluorine atoms can interact with the benzene ring, leading to a variety of potential reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine or fluorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to effectively interact with its targets and induce changes.

Biochemical Pathways

The primary biochemical pathway affected by 1-Bromo-2-fluoro-3,5-dimethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The downstream effects of this pathway can vary widely depending on the specific context and the other molecules involved.

Result of Action

The primary result of the action of 1-Bromo-2-fluoro-3,5-dimethylbenzene is the formation of a substituted benzene ring . This can lead to the creation of a variety of different molecules, depending on the specific context and the other reactants present. The exact molecular and cellular effects can vary widely.

Action Environment

The action of 1-Bromo-2-fluoro-3,5-dimethylbenzene can be influenced by various environmental factors. For example, the presence of other reactants can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3,5-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVBXEOMBASYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597665 |

Source

|

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3,5-dimethylbenzene | |

CAS RN |

344-16-1 |

Source

|

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)